molecular formula C10H16BrNO4 B3034122 Boc-l-2-amino-4-bromo-4-pentenoicacid CAS No. 138742-46-8

Boc-l-2-amino-4-bromo-4-pentenoicacid

Cat. No.: B3034122
CAS No.: 138742-46-8
M. Wt: 294.14
InChI Key: AKUQAUPMGSKZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-l-2-amino-4-bromo-4-pentenoicacid is a chemical compound with the molecular formula C10H16BrNO4 and a molecular weight of 294.14 . It is a derivative of amino acids and contains a bromine atom, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-l-2-amino-4-bromo-4-pentenoicacid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by bromination and subsequent reactions to introduce the pentenoic acid moiety. The reaction conditions often include the use of organic solvents, temperature control, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Boc-l-2-amino-4-bromo-4-pentenoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Boc-l-2-amino-4-bromo-4-pentenoicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-l-2-amino-4-bromo-4-pentenoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pentenoic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Boc-l-2-amino-4-chloro-4-pentenoicacid: Similar structure but with a chlorine atom instead of bromine.

    Boc-l-2-amino-4-iodo-4-pentenoicacid: Contains an iodine atom instead of bromine.

    Boc-l-2-amino-4-fluoro-4-pentenoicacid: Contains a fluorine atom instead of bromine.

Uniqueness

Boc-l-2-amino-4-bromo-4-pentenoicacid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its halogenated analogs. The bromine atom can participate in unique substitution and addition reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUQAUPMGSKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-l-2-amino-4-bromo-4-pentenoicacid
Reactant of Route 2
Reactant of Route 2
Boc-l-2-amino-4-bromo-4-pentenoicacid
Reactant of Route 3
Reactant of Route 3
Boc-l-2-amino-4-bromo-4-pentenoicacid
Reactant of Route 4
Reactant of Route 4
Boc-l-2-amino-4-bromo-4-pentenoicacid
Reactant of Route 5
Reactant of Route 5
Boc-l-2-amino-4-bromo-4-pentenoicacid
Reactant of Route 6
Reactant of Route 6
Boc-l-2-amino-4-bromo-4-pentenoicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.